1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
1'-((3,5-Difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidinone core modified with a 3,5-difluorobenzylsulfonyl group. The compound’s base structure, 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3), has a molecular weight of 203.24 (C₁₂H₁₃NO₂) and is typically stored under dry, refrigerated conditions . The addition of the 3,5-difluorobenzylsulfonyl moiety introduces electronegative fluorine atoms, which may improve lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
1'-[(3,5-difluorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4S/c20-14-8-13(9-15(21)10-14)11-27(24,25)22-7-3-6-19(12-22)17-5-2-1-4-16(17)18(23)26-19/h1-2,4-5,8-10H,3,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMTRLZBIARTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isobenzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidinone moiety: This step often involves the use of a piperidine derivative, which is reacted with the isobenzofuran core under specific conditions to form the spiro structure.
Attachment of the 3,5-difluorobenzyl group: This step typically involves a nucleophilic substitution reaction where the 3,5-difluorobenzyl group is introduced onto the sulfonyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound’s unique structure makes it a valuable building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the spiro structure may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Key Observations :
- Regioisomerism: The target compound’s isobenzofuran-piperidinone core differs from the 2-benzofuran analog in , which alters ring connectivity and steric effects .
- Functional Groups: The sulfonyl group in the target compound enhances polarity compared to non-sulfonylated analogs like the base structure . Fluorine atoms may increase metabolic stability, contrasting with methyl or hydroxy groups in xanthenone derivatives .
- Fused Systems: Xanthenone-containing spiro compounds (e.g., in ) exhibit extended conjugation, influencing photophysical properties relevant to applications in fluorescence assays .
Physicochemical Properties
- Solubility: The target compound’s sulfonyl group improves water solubility compared to non-polar analogs like the 3,5-dimethylphenyl-substituted spiro compound in (molecular weight 554.13, hydrophobic substituents) .
- Thermal Stability : Spiro-isobenzofuran derivatives with aromatic substituents (e.g., ’s dimethylphenyl analog) exhibit high melting points (>250°C), suggesting robust thermal stability .
Biological Activity
Structure and Properties
The compound's structure can be dissected into several key components:
- Sulfonyl Group : Enhances solubility and biological activity.
- Spirocyclic Framework : Provides a three-dimensional structure that can interact with various biological targets.
- Difluorobenzyl Moiety : May contribute to the lipophilicity and overall pharmacokinetic properties.
Research indicates that compounds similar to 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one may exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymes : Compounds with sulfonyl groups often act as enzyme inhibitors. Studies on related benzofuran derivatives have shown inhibition of monoamine oxidase (MAO), which is crucial for the treatment of neurological disorders .
- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. For instance, similar structures have been evaluated for their ability to induce apoptosis in cancer cells through various signaling pathways.
In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. Research has demonstrated that derivatives with similar frameworks can exhibit significant cytotoxic effects against various cancer cell lines. A comparative study could include:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 10 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Case Study 1: Anticancer Activity
A recent study focused on a series of spirocyclic compounds similar to This compound , revealing that these compounds exhibited potent anticancer activity against lung cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce neuronal apoptosis in models of neurodegeneration.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of any new compound. Preliminary studies on similar compounds indicate favorable ADMET profiles:
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Metabolic Stability | Good |
| Toxicity | Low |
Q & A
Basic: What synthetic strategies are recommended for preparing 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one?
Methodological Answer:
The synthesis of spiro compounds like this typically involves:
- Multi-step cyclization : Start with lithiation of a brominated isobenzofuran precursor followed by nucleophilic addition to a piperidinone derivative, as seen in analogous spiro systems .
- Sulfonylation : Introduce the 3,5-difluorobenzylsulfonyl group via a sulfonylation reaction (e.g., using 3,5-difluorobenzylsulfonyl chloride under basic conditions) .
- Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography. Final characterization requires H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Advanced: How can structural contradictions in spiro compound analogs be resolved during X-ray crystallography?
Methodological Answer:
Structural ambiguities (e.g., ring conformations or sulfonyl group orientation) arise due to:
- Dynamic ring puckering : Use low-temperature crystallography (e.g., 100 K) to stabilize conformers .
- Complementary techniques : Pair X-ray data with DFT calculations to validate bond angles and torsional strain .
- Electron density mapping : Focus on residual density peaks near the sulfonyl group to rule out disorder, as seen in related fluorinated spiro systems .
Basic: What spectroscopic methods are critical for characterizing the sulfonyl substituent in this compound?
Methodological Answer:
- F NMR : Confirm the presence and position of fluorine atoms (3,5-difluoro substitution) via distinct chemical shifts (e.g., δ -110 to -120 ppm for aromatic fluorines) .
- IR spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm and 1160–1120 cm) .
- Mass spectrometry : Use HRMS to verify the molecular ion ([M+H]) and fragment patterns (e.g., loss of SO group at m/z ~64) .
Advanced: How does the 3,5-difluorobenzylsulfonyl group influence biological target selectivity compared to non-fluorinated analogs?
Methodological Answer:
Fluorine atoms enhance:
- Lipophilicity : Measure logP values (e.g., via shake-flask method) to assess membrane permeability .
- Electrostatic interactions : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with targets like serotonin receptors, where fluorination improves van der Waals contacts .
- Metabolic stability : Conduct microsomal assays to evaluate resistance to oxidative defluorination, a common issue in non-fluorinated sulfonamides .
Basic: What safety precautions are advised for handling this compound based on structural analogs?
Methodological Answer:
- Toxicity mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation, as observed in ethyl spiro[isobenzofuran-piperidine] carboxylate analogs .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonyl chloride byproducts .
- Waste disposal : Follow institutional guidelines for halogenated organic waste, as fluorine and sulfonyl groups may require specialized treatment .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuroprotective activity?
Methodological Answer:
- Analog synthesis : Modify the benzylsulfonyl group (e.g., replace fluorine with Cl, CH) and test in vitro neuroprotection assays (e.g., glutamate-induced neuronal death) .
- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate substituent electronic properties (Hammett σ values) with activity .
- In vivo validation : Prioritize analogs with >50% efficacy in cell models for rodent neuroprotection studies (e.g., Morris water maze for cognitive outcomes) .
Basic: What are common impurities observed during synthesis, and how are they controlled?
Methodological Answer:
- Byproducts : Over-sulfonylation (di-substituted products) or ring-opening intermediates. Monitor via HPLC with UV detection (λ = 254 nm) .
- Purification : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to separate impurities with similar polarity .
- Quality control : Set acceptance criteria for purity (>95% by area normalization) and residual solvents (e.g., <500 ppm DMF) .
Advanced: What computational tools are suitable for predicting the spiro system’s conformational flexibility?
Methodological Answer:
- Molecular dynamics (MD) : Simulate in explicit solvent (e.g., water) for 100 ns to analyze ring puckering and sulfonyl group dynamics .
- Torsional scans : Use Gaussian 16 to calculate energy barriers for piperidine ring inversion (typically <5 kcal/mol for similar spiro compounds) .
- Machine learning : Train models on Cambridge Structural Database (CSD) entries to predict preferred conformers based on substituent bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
